3-(piperazin-1-ylmethyl)-9H-carbazole
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Overview
Description
3-(piperazin-1-ylmethyl)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a piperazine moiety. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a piperazine group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with piperazine in the presence of a suitable base and solvent. One common method is the Mannich reaction, where carbazole is reacted with formaldehyde and piperazine under acidic conditions to form the desired product . Another approach involves the nucleophilic substitution of a halogenated carbazole derivative with piperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or nucleophilic substitutions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the carbazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced carbazole derivatives, and various substituted carbazole and piperazine compounds .
Scientific Research Applications
3-(piperazin-1-ylmethyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-ylmethyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions. Additionally, it can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety but has a benzothiazole core.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: Similar piperazine substitution but different aromatic cores.
Uniqueness
3-(piperazin-1-ylmethyl)-9H-carbazole is unique due to its specific combination of the carbazole and piperazine moieties, which imparts distinct pharmacological properties. Its structural features allow for versatile chemical modifications, enhancing its potential in drug development and other applications .
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-9H-carbazole |
InChI |
InChI=1S/C17H19N3/c1-2-4-16-14(3-1)15-11-13(5-6-17(15)19-16)12-20-9-7-18-8-10-20/h1-6,11,18-19H,7-10,12H2 |
InChI Key |
RHLPTTWUMIELLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
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